1-Naphthamide

Catalog No.
S567656
CAS No.
2243-81-4
M.F
C11H9NO
M. Wt
171.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Naphthamide

CAS Number

2243-81-4

Product Name

1-Naphthamide

IUPAC Name

naphthalene-1-carboxamide

Molecular Formula

C11H9NO

Molecular Weight

171.19 g/mol

InChI

InChI=1S/C11H9NO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,12,13)

InChI Key

RMHJJUOPOWPRBP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)N

Solubility

25.7 [ug/mL]

Synonyms

1-naphthylamide, 2-naphthylamide, beta-naphthylamide

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)N

As a Potential Ligand for Biological Targets

One area of exploration involves investigating 1-Naphthamide's potential as a ligand for various biological targets, such as enzymes or receptors. Ligands are molecules that bind to specific sites on other molecules, often influencing their function. Studies suggest that 1-Naphthamide might interact with the estrogen receptor, a protein involved in regulating various cellular processes, particularly in hormone signaling []. However, further research is necessary to determine the binding affinity and specific effects of 1-Naphthamide on the estrogen receptor and other potential biological targets.

1-Naphthamide, also known as naphthalenecarboxamide, is an organic compound with the molecular formula C11H9NOC_{11}H_{9}NO. It consists of a naphthalene ring substituted with an amide functional group. This compound is characterized by its aromatic structure, which contributes to its stability and reactivity. The presence of the amide group allows for various chemical interactions, making 1-naphthamide a subject of interest in both synthetic and medicinal chemistry.

Currently, there is no documented information regarding a specific mechanism of action for 1-Naphthamide.

As with any research chemical, it is advisable to handle 1-Naphthamide with appropriate precautions due to the lack of extensive safety data. General guidelines for handling organic chemicals should be followed, including:

  • Wearing gloves and safety glasses when handling the compound [].
  • Working in a well-ventilated fume hood [].
  • Properly disposing of waste according to local regulations [].

  • Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ammonia.
  • Oxidation: The hydroxymethyl group, if present, can be oxidized to form a carboxylic acid.
  • Reduction: The naphthamide moiety can be reduced to yield a corresponding amine.
  • Substitution Reactions: Nucleophilic substitution reactions can occur at the naphthalene ring or the amide nitrogen under appropriate conditions.

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

1-Naphthamide exhibits various biological activities, particularly as a multi-target protein kinase inhibitor. Research indicates that it may influence cellular signaling pathways, potentially offering therapeutic benefits in cancer treatment and other diseases . Additionally, its derivatives have shown promise in modulating biological processes through interactions with specific enzymes and receptors.

The synthesis of 1-naphthamide typically involves the following methods:

  • Direct Amidation: Naphthalene-1-carboxylic acid is reacted with ammonia or an amine in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC).
  • Reflux Method: The reaction can be carried out by refluxing naphthalene derivatives with amines in organic solvents like toluene or dichloromethane.
  • Palladium-Catalyzed Reactions: More advanced synthetic routes may involve palladium-catalyzed coupling reactions for functionalization at specific positions on the naphthalene ring .

1-Naphthamide finds applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored as a potential drug candidate for treating cancer and other diseases.
  • Material Science: It serves as a building block for synthesizing complex organic materials and polymers.
  • Chemical Research: Utilized in studies involving organic synthesis and reaction mechanisms.

Studies on 1-naphthamide have focused on its interactions with proteins and enzymes. It has been identified as a potent inhibitor of protein kinases, which play crucial roles in cell signaling and regulation. The binding affinity and specificity of 1-naphthamide towards various targets have been investigated using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. These studies help elucidate its mechanism of action and potential therapeutic applications.

Several compounds are structurally similar to 1-naphthamide. Here are some notable examples:

Compound NameStructureUnique Features
N-(2-bromophenyl)-N-methyl-1-naphthamideStructureContains a bromine substituent, enhancing reactivity.
N-(hydroxymethyl)-1-naphthamideStructureHydroxymethyl group provides additional functionalization potential.
N-(4-trifluoromethylphenyl)-1-naphthamideStructureTrifluoromethyl group increases lipophilicity and alters biological activity.

Uniqueness

1-Naphthamide is unique due to its specific combination of an aromatic naphthalene structure with an amide functional group, which confers distinct chemical properties. Its ability to engage in diverse

Molecular Formula and Weight

1-Naphthamide, also known as naphthalene-1-carboxamide, possesses the molecular formula C₁₁H₉NO [1] [2] [7]. This compound exhibits a molecular weight of 171.19 to 171.20 grams per mole, with slight variations reported across different authoritative sources [1] [7] [8]. The monoisotopic mass has been precisely determined as 171.068414 atomic mass units [1] [2]. Advanced analytical techniques have established an accurate mass of 171.07 grams per mole for this aromatic amide compound [8].

Table 1: Molecular Formula and Weight Data for 1-Naphthamide

PropertyValueSource
Molecular FormulaC₁₁H₉NOMultiple sources
Molecular Weight (g/mol)171.19-171.20PubChem/ChemSpider
Monoisotopic Mass (g/mol)171.068414ChemSpider/NIST
Accurate Mass (g/mol)171.07LGC Standards

The elemental composition reveals that 1-naphthamide contains eleven carbon atoms, nine hydrogen atoms, one nitrogen atom, and one oxygen atom [1] [7]. This molecular composition corresponds to an empirical formula that maintains the characteristic naphthalene bicyclic aromatic system with an attached carboxamide functional group [2] [7].

Structural Representation

2D Structure

The two-dimensional structural representation of 1-naphthamide demonstrates a naphthalene ring system with a carboxamide group (-CONH₂) attached at the 1-position [7] [17]. The naphthalene core consists of two fused benzene rings arranged in a linear fashion, creating a planar aromatic system [2] [7]. The carboxamide substituent extends from the first carbon position of the naphthalene framework, establishing the characteristic α-substitution pattern [1] [7].

The planar structure exhibits delocalized π-electron systems across both aromatic rings of the naphthalene moiety [7] [17]. The amide functional group introduces both hydrogen bond donor and acceptor capabilities through the nitrogen and oxygen atoms respectively [2] [7]. This structural arrangement creates potential sites for intermolecular interactions that influence the compound's physical and chemical properties [17].

3D Conformational Analysis

Three-dimensional conformational studies of 1-naphthamide reveal that the carboxamide group can adopt different orientations relative to the naphthalene plane [20] [31]. Crystallographic investigations have demonstrated that the amide group plane can be positioned approximately perpendicular to the naphthalene ring system [31]. This conformational flexibility allows for various spatial arrangements that impact molecular packing and intermolecular interactions [20] [31].

Research has shown that related naphthamide derivatives exhibit distinct conformational preferences depending on substituent patterns [20]. The conformational behavior of 1-naphthamide derivatives demonstrates sensitivity to steric and electronic factors that influence the relative orientation of the amide group [20]. Molecular modeling studies suggest that the preferred conformation involves specific dihedral angles between the naphthalene system and the carboxamide moiety [20] [31].

Dynamic conformational behavior has been observed in solid-state nuclear magnetic resonance studies of naphthamide compounds [32]. These investigations reveal that conformational interconversion can occur in the crystalline state, with apparent activation energies associated with these processes [32]. The conformational dynamics contribute to the overall structural complexity of naphthamide compounds in different phases [32].

Chemical Identifiers

IUPAC Naming Conventions

The International Union of Pure and Applied Chemistry systematic name for this compound is naphthalene-1-carboxamide [2] [7] [8]. This nomenclature follows standard IUPAC conventions by identifying the parent naphthalene system and specifying the carboxamide substituent at position 1 [2] [10]. Alternative accepted names include 1-naphthamide and alpha-naphthamide, which reflect the positional designation within the naphthalene framework [1] [7].

The IUPAC naming system provides unambiguous identification by clearly indicating both the aromatic core structure and the specific substitution pattern [2] [7]. This systematic approach ensures precise chemical communication and facilitates accurate database searches across scientific literature [8] [10]. The nomenclature also distinguishes this compound from its structural isomer, naphthalene-2-carboxamide [6] [7].

InChI and InChIKey Representations

The International Chemical Identifier for 1-naphthamide is InChI=1S/C11H9NO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,12,13) [2] [7] [8]. This standardized representation encodes the complete molecular structure including connectivity and hydrogen positioning [2] [17]. The InChI format provides a unique textual identifier that enables precise chemical structure communication across different software platforms and databases [8] [10].

The corresponding InChIKey is RMHJJUOPOWPRBP-UHFFFAOYSA-N, which serves as a shortened hash representation of the full InChI string [2] [7] [17]. This condensed identifier facilitates rapid database searching and cross-referencing while maintaining structural specificity [8] [10]. The InChIKey format has become essential for modern chemical informatics applications and literature searches [2] [7].

SMILES Notation

The Simplified Molecular Input Line Entry System notation for 1-naphthamide is C1=CC=C2C(=C1)C=CC=C2C(=O)N [3] [7] [17]. This linear representation captures the complete molecular structure using a standardized symbolic format [8] [17]. The SMILES notation efficiently encodes the aromatic ring systems, connectivity patterns, and functional group information in a compact string format [3] [7].

Alternative SMILES representations include NC(C1=CC=CC2=CC=CC=C21)=O, which presents the same structural information with different atom ordering [8]. These equivalent notations demonstrate the flexibility of the SMILES system while maintaining chemical accuracy [3] [8]. The SMILES format enables computational analysis and serves as input for molecular modeling software applications [7] [17].

Table 2: Chemical Identifiers for 1-Naphthamide

Identifier TypeValue
IUPAC Namenaphthalene-1-carboxamide
CAS Registry Number2243-81-4
InChIInChI=1S/C11H9NO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,12,13)
InChIKeyRMHJJUOPOWPRBP-UHFFFAOYSA-N
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)N

Isomeric Forms and Related Compounds

1-Naphthamide exists as a positional isomer of 2-naphthamide, differing in the location of the carboxamide substituent on the naphthalene ring system [1] [6]. Both compounds share identical molecular formulas and molecular weights but exhibit distinct chemical and physical properties due to their different substitution patterns [1] [6]. The 1-isomer features carboxamide attachment at the alpha position, while the 2-isomer contains the functional group at the beta position [6] [27].

Table 3: Comparison of 1-Naphthamide and 2-Naphthamide Isomers

CompoundCAS NumberIUPAC NameMolecular FormulaMolecular WeightChemSpider ID
1-Naphthamide (α-naphthamide)2243-81-4naphthalene-1-carboxamideC₁₁H₉NO171.1967788
2-Naphthamide (β-naphthamide)2243-82-5naphthalene-2-carboxamideC₁₁H₉NO171.1967789

Related naphthamide derivatives include various substituted forms that maintain the core naphthalene-carboxamide structure [4] [5] [11]. N-substituted derivatives such as N-phenyl-1-naphthamide and N,N-diisopropyl-1-naphthamide represent important structural variants [5] [11] [23]. These compounds demonstrate how modification of the amide nitrogen affects molecular properties and applications [11] [23].

Hydroxamic acid derivatives of 1-naphthamide, such as N-hydroxy-1-naphthamide, constitute another class of related compounds [29]. These structures introduce additional hydrogen bonding capabilities through the hydroxyl group attached to the amide nitrogen [29]. The structural modifications influence both chemical reactivity and biological activity profiles compared to the parent compound [29] [30].

Crystallographic Data

Crystallographic investigations of 1-naphthamide derivatives have provided detailed structural information about molecular packing and intermolecular interactions [31] [32] [33]. Single crystal X-ray diffraction studies of N,N-diisopropyl-1-naphthamide revealed crystallization in a triclinic crystal system at 180 K [31]. The molecular conformation demonstrated that the amide group plane adopts an approximately perpendicular orientation relative to the naphthalene ring system [31].

Crystal packing analysis reveals that naphthamide compounds form extended hydrogen bonding networks in the solid state [31] [33]. These intermolecular interactions include N-H···O hydrogen bonds that link molecules into chain structures [31] [33]. Additional stabilizing forces such as π-π stacking interactions between naphthalene rings contribute to the overall crystal stability [33].

Space group determinations for naphthamide derivatives have identified various crystallographic systems depending on specific substituent patterns [31] [36]. Monoclinic space groups such as P2₁ and orthorhombic space groups like P2₁2₁2₁ have been observed for different naphthamide compounds [36]. The crystallographic parameters including unit cell dimensions and symmetry operations provide essential information for understanding solid-state properties [31] [34].

XLogP3

2.4

LogP

1.88 (LogP)

Melting Point

205.8 °C

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

2243-81-4

Wikipedia

1-Naphthalenecarboxamide

Dates

Modify: 2023-08-15

Explore Compound Types